Disodium Methanedisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium methanedisulfonate is an organosulfur compound with the molecular formula CH2O6S2.2Na. It is a disodium salt of methanedisulfonic acid and is known for its high solubility in water. This compound is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium methanedisulfonate can be synthesized through the reaction of methanedisulfonic acid with sodium hydroxide. The reaction typically involves dissolving methanedisulfonic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods: In industrial settings, this compound is produced by reacting methanedisulfonic acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in aqueous medium, and the product is isolated by crystallization or evaporation techniques .
Chemical Reactions Analysis
Types of Reactions: Disodium methanedisulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form methanesulfonic acid.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Methanesulfonic acid.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Scientific Research Applications
Disodium methanedisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is explored for its potential use in drug formulations and as a stabilizing agent for pharmaceuticals.
Industry: It is used in electroplating, as a corrosion inhibitor, and in the production of specialty chemicals
Mechanism of Action
The mechanism of action of disodium methanedisulfonate involves its ability to act as a strong acid and a nucleophile. It can donate protons in acidic conditions and participate in nucleophilic substitution reactions. The sulfonate groups in the compound are highly reactive and can interact with various molecular targets, including enzymes and proteins, altering their activity and function .
Comparison with Similar Compounds
- Methanesulfonic acid
- Ethanedisulfonic acid
- Benzenedisulfonic acid
Comparison: Disodium methanedisulfonate is unique due to its high solubility in water and its ability to act as both an acid and a nucleophile. Compared to methanesulfonic acid, it has two sulfonate groups, making it more reactive in certain chemical reactions. Ethanedisulfonic acid and benzenedisulfonic acid have different carbon chain lengths and aromatic structures, respectively, which influence their reactivity and applications .
Properties
CAS No. |
5799-70-2 |
---|---|
Molecular Formula |
CH4NaO6S2 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
disodium;methanedisulfonate |
InChI |
InChI=1S/CH4O6S2.Na/c2-8(3,4)1-9(5,6)7;/h1H2,(H,2,3,4)(H,5,6,7); |
InChI Key |
NRRZGTBYVWZBNO-UHFFFAOYSA-N |
SMILES |
C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(S(=O)(=O)O)S(=O)(=O)O.[Na] |
5799-70-2 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.